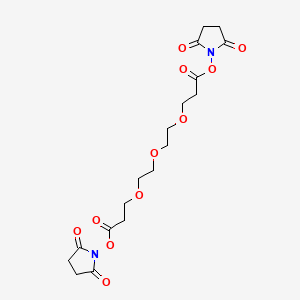

Bis-PEG3-NHS Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bis-PEG3-NHS Ester is a compound that contains two N-hydroxysuccinimide ester groups and a polyethylene glycol (PEG) spacer with three ethylene glycol units. This compound is widely used in bioconjugation, particularly for labeling and crosslinking proteins, peptides, and other molecules containing primary amines. The PEG spacer enhances the solubility of the resulting conjugates in aqueous media, making it a valuable tool in various scientific research applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Bis-PEG3-NHS Ester typically involves the reaction of PEG with N-hydroxysuccinimide (NHS) and a suitable activating agent, such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent, such as dichloromethane, under an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified using techniques like column chromatography to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The compound is typically produced in bulk quantities and stored under controlled conditions to maintain its stability and reactivity .

Analyse Des Réactions Chimiques

Reaction Mechanism

Bis-PEG₃-NHS ester undergoes nucleophilic acyl substitution with primary amines (e.g., lysine ε-amines in proteins or terminal amines in oligonucleotides), forming stable amide bonds. The reaction proceeds via:R NHS+H2N R →R NH C O R +N hydroxysuccinimide NHS The hydrophilic PEG₃ spacer enhances aqueous solubility, reducing aggregation during conjugation .

Reaction Parameters

Key variables influencing reaction efficiency include pH, temperature, and solvent composition.

Notes :

- Primary amine buffers (e.g., Tris, glycine) inhibit reactions by competing for NHS esters .

- Hydrolysis accelerates above pH 8.5, reducing yield .

Hydrolysis Kinetics

NHS esters hydrolyze in aqueous media, competing with amine conjugation. Hydrolysis rates depend on pH and temperature:

| pH | Temperature | Hydrolysis Half-Life | Source |

|---|---|---|---|

| 7.0 | 0°C | 4–5 h | |

| 8.6 | 4°C | 10 min |

Mitigation Strategies :

- Use fresh anhydrous DMSO/DMF for stock solutions .

- Avoid prolonged storage in aqueous buffers (>4 h at pH 7.5) .

Substrate Compatibility

Bis-PEG₃-NHS ester reacts efficiently with:

- Proteins : Lysine residues (ε-amines) and N-termini .

- Amine-modified oligonucleotides : Terminal amino groups .

- Synthetic polymers : Polylysine, PEI, or amine-functionalized surfaces .

Exclusion Criteria :

Comparative Reactivity

While structurally similar to other NHS-PEG esters, Bis-PEG₃-NHS ester balances solubility and steric effects:

| Property | Bis-PEG₃-NHS Ester | Bis-PEG₂-NHS Ester | Bis-PEG₄-NHS Ester |

|---|---|---|---|

| PEG Length (Å) | 14.6 | 10.2 | 18.9 |

| Solubility | High | Moderate | High |

| Steric Hindrance | Low | High | Moderate |

Data adapted from Vector Laboratories and Thermo Fisher Scientific .

Case Study: Protein Crosslinking

A 2023 study demonstrated Bis-PEG₃-NHS ester in synthesizing heterobifunctional peptide conjugates for cancer targeting:

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Chemical Structure:

- Molecular Formula: C18H24N2O11

- Molecular Weight: Approximately 444.39 g/mol

- Contains two NHS ester functionalities that react with primary amines to form stable amide bonds.

Mechanism of Action:

The NHS ester groups of Bis-PEG3-NHS Ester react with primary amines (-NH2) present in proteins, peptides, and nucleic acids. This reaction typically occurs at a pH range of 7-9, leading to the formation of stable amide bonds. The hydrophilic PEG spacer improves solubility in aqueous environments, enhancing the properties of the resulting conjugates .

Bioconjugation

This compound is extensively utilized for:

- Labeling Proteins and Peptides: It facilitates the attachment of fluorescent tags or other functional groups to proteins, aiding in the study of biological interactions and processes.

- Crosslinking Biomolecules: It enables the formation of stable conjugates that can be used in various assays to investigate protein interactions .

Drug Delivery Systems

The compound is crucial in developing:

- Antibody-Drug Conjugates (ADCs): Its non-cleavable linker properties improve targeted drug delivery systems for cancer therapy, enhancing therapeutic efficacy while minimizing side effects .

- Polymer Synthesis: It assists in synthesizing complex molecules and polymers by facilitating the attachment of various functional groups, which is vital for creating advanced drug formulations .

Medical Diagnostics

Due to its ability to improve solubility and stability, this compound is applied in:

- Diagnostic Assays: It enhances the performance of diagnostic reagents by improving their solubility and reducing aggregation, which is essential for accurate results .

Case Studies

Several studies highlight the efficacy of this compound in practical applications:

-

Antibody Conjugation Study:

A study demonstrated that ADCs synthesized using this compound showed significantly improved therapeutic efficacy against brain tumors. Mice treated with these ADCs exhibited enhanced survival rates compared to those treated with conventional linkers . -

Chemoproteomic Probing:

Research utilizing NHS esters for mapping nucleophilic hotspots revealed that this compound selectively modified lysine residues across complex proteomes. This application underscores its potential as a tool for understanding protein interactions and modifications .

Mécanisme D'action

The mechanism of action of Bis-PEG3-NHS Ester involves the formation of amide bonds through nucleophilic substitution reactions with primary amines. The NHS ester groups are highly reactive and form stable amide linkages with amine-containing molecules. This process enhances the solubility and stability of the resulting conjugates, making them suitable for various applications in research and industry .

Comparaison Avec Des Composés Similaires

Similar Compounds

Bis-PEG4-NHS Ester: Contains a PEG spacer with four ethylene glycol units, offering slightly different solubility and flexibility properties.

Bis-PEG2-NHS Ester: Contains a shorter PEG spacer with two ethylene glycol units, resulting in different solubility and reactivity characteristics.

Uniqueness

Bis-PEG3-NHS Ester is unique due to its optimal balance of solubility, reactivity, and stability. The three-unit PEG spacer provides sufficient flexibility and hydrophilicity, making it suitable for a wide range of bioconjugation applications. Its reactivity with primary amines under mild conditions further enhances its versatility in scientific research .

Activité Biologique

Bis-PEG3-NHS Ester is a specialized polyethylene glycol (PEG) derivative that has gained significant attention in the field of bioconjugation and drug delivery. Its unique structure, featuring two N-hydroxysuccinimide (NHS) ester functionalities, allows for efficient coupling with primary amines found in proteins, peptides, and other biomolecules. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its hydrophilic PEG spacer that enhances solubility in aqueous environments. The compound's molecular formula is C18H24N2O11 with a molecular weight of approximately 444.39 g/mol. The presence of NHS esters allows for the formation of stable amide bonds with primary amines under mild conditions, typically at a pH range of 7-9 .

The primary mechanism of action for this compound involves the reaction of its NHS ester groups with primary amines on target biomolecules. This reaction results in the formation of stable amide bonds, which are crucial for creating bioconjugates that retain functional properties while enhancing solubility and stability .

Reaction Conditions

- Optimal pH : 7-9

- Solvents : Aqueous or organic solvents (e.g., dichloromethane)

- Temperature : Room temperature

Applications in Research and Medicine

This compound is widely utilized across various fields due to its versatility:

- Bioconjugation : It is extensively used for labeling and crosslinking proteins and peptides, facilitating the study of biological interactions and processes .

- Antibody-Drug Conjugates (ADCs) : The compound serves as a non-cleavable linker for ADCs, improving targeted drug delivery systems for cancer therapy .

- Polymer Synthesis : It aids in synthesizing complex molecules and polymers by facilitating the attachment of various functional groups.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | PEG Units | Unique Features | Applications |

|---|---|---|---|

| Bis-PEG2-NHS Ester | 2 | Shorter linker; different solubility characteristics | Limited bioconjugation |

| Bis-PEG4-NHS Ester | 4 | Longer linker; increased flexibility | Enhanced drug delivery systems |

| Bis-(Azido)-PEG3-NHS Ester | 3 | Azide functionality for click chemistry | Versatile bioconjugation strategies |

Case Studies

Several studies have demonstrated the efficacy of this compound in various applications:

- Antibody Conjugation : In a study evaluating homogeneous ADCs, this compound was shown to enhance therapeutic efficacy against brain tumors. Mice treated with ADCs linked using this compound exhibited significantly improved survival rates compared to those treated with less efficient linkers .

- Chemoproteomic Probing : Research utilizing NHS esters for mapping nucleophilic hotspots revealed that this compound can selectively modify lysine residues in complex proteomes, highlighting its potential as a tool for understanding protein interactions and modifications .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O11/c21-13-1-2-14(22)19(13)30-17(25)5-7-27-9-11-29-12-10-28-8-6-18(26)31-20-15(23)3-4-16(20)24/h1-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGNUERFYQLUNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.